molecular formula C18H32O5 B14721702 Dibutyl 4-acetyl-4-methylheptanedioate CAS No. 6630-77-9

Dibutyl 4-acetyl-4-methylheptanedioate

Cat. No.: B14721702
CAS No.: 6630-77-9
M. Wt: 328.4 g/mol
InChI Key: VDDILPGLPNCVCR-UHFFFAOYSA-N
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Description

Dibutyl 4-acetyl-4-methylheptanedioate is an organic compound with the molecular formula C18H32O5 It is a dibutyl ester derivative of heptanedioic acid, characterized by the presence of acetyl and methyl groups on the heptanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 4-acetyl-4-methylheptanedioate typically involves esterification reactions. One common method is the reaction of 4-acetyl-4-methylheptanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 4-acetyl-4-methylheptanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The acetyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyl 4-acetyl-4-methylheptanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibutyl 4-acetyl-4-methylheptanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another dibutyl ester with similar plasticizing properties.

    Dioctyl terephthalate: A commonly used plasticizer with a different ester backbone.

    Acetyl tributyl citrate: An alternative plasticizer with acetyl and butyl groups.

Uniqueness

Dibutyl 4-acetyl-4-methylheptanedioate is unique due to its specific ester structure and the presence of both acetyl and methyl groups

Properties

CAS No.

6630-77-9

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

dibutyl 4-acetyl-4-methylheptanedioate

InChI

InChI=1S/C18H32O5/c1-5-7-13-22-16(20)9-11-18(4,15(3)19)12-10-17(21)23-14-8-6-2/h5-14H2,1-4H3

InChI Key

VDDILPGLPNCVCR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(C)(CCC(=O)OCCCC)C(=O)C

Origin of Product

United States

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